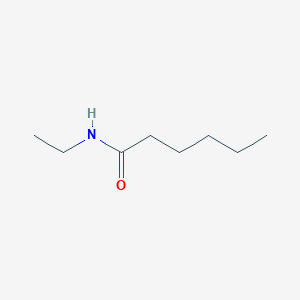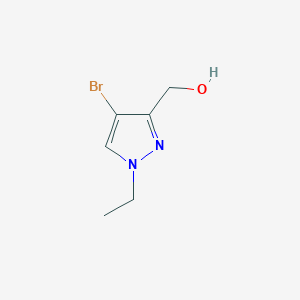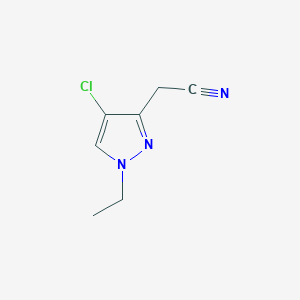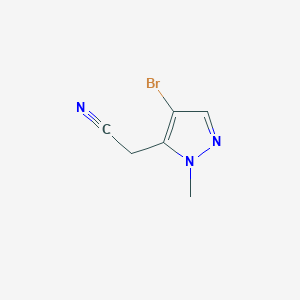![molecular formula C15H23NO2 B3046884 N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride CAS No. 13174-22-6](/img/structure/B3046884.png)
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride
Vue d'ensemble
Description
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride is a chemical compound with the CAS number 13174-22-6 . It has a molecular weight of 285.81 and a molecular formula of C15H24ClNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23NO2.ClH/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical and Chemical Properties Analysis
This compound is a powder . It has a molecular weight of 285.81 and a molecular formula of C15H24ClNO2 . The storage temperature is room temperature .Applications De Recherche Scientifique
Thermodynamic Properties
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride and related cyclohexanamines have been studied for their thermodynamic properties. Research by Verevkin and Emel̀yanenko (2015) focused on the vapor pressures and molar enthalpies of vaporization of cyclohexanamine derivatives, proving useful for practical thermochemical calculations (Verevkin & Emel̀yanenko, 2015).
Reactivity and Synthesis
The reactivity of N-cyclohexyl-cyclohexanamine, which is structurally similar to this compound, has been explored. Kimpe and Schamp (2010) demonstrated the treatment of N-2-(1,1-dichloroalkylidene) cyclohexylamines under specific conditions, providing insights into the synthesis of related compounds (Kimpe & Schamp, 2010).
Cytochrome P450 Enzyme Metabolism
The metabolism of dimethoxyphenyl-N-((2-methoxyphenyl)methyl)ethanamine, a compound related to this compound, by cytochrome P450 enzymes has been studied. Nielsen et al. (2017) investigated the importance of different cytochrome P450 enzymes in the metabolism of these compounds, which is critical for understanding their pharmacological and toxicological profiles (Nielsen et al., 2017).
High-Performance Liquid Chromatography Analysis
The determination of related compounds in biological samples like serum and urine using high-performance liquid chromatography has been a focus of research. Poklis et al. (2014) developed a method for detecting and quantifying substances like 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine, highlighting the analytical techniques applicable to similar compounds (Poklis et al., 2014).
Chemical Synthesis and Biological Evaluation
The synthesis and evaluation of compounds structurally related to this compound, especially those containing a cyclohexanamine moiety, have been subjects of interest. For instance, Boztaş et al. (2019) synthesized novel bromophenol derivatives with cyclopropyl moiety, contributing to the field of medicinal chemistry (Boztaş et al., 2019).
Analytical Method Development
The development of analytical methods for the detection and quantification of related compounds in pharmaceuticals has been explored. Bhaskar et al. (2012) reported on the simultaneous determination of verapamil hydrochloride and gliclazide, showcasing methods applicable to similar compounds (Bhaskar et al., 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a compound known to interact with the monoamine oxidase enzyme .
Biochemical Pathways
Based on its potential role as a monoamine oxidase inhibitor, it could impact the metabolic pathways of neurotransmitters such as dopamine, norepinephrine, and serotonin . These neurotransmitters play crucial roles in mood regulation, alertness, and overall brain function.
Result of Action
If it acts similarly to DMPEA, it could potentially increase the levels of certain neurotransmitters in the brain, leading to changes in mood and behavior .
Propriétés
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-17-14-9-8-12(10-15(14)18-2)11-16-13-6-4-3-5-7-13;/h8-10,13,16H,3-7,11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSXQUAYAJCBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2CCCCC2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13174-22-6 | |
| Record name | NSC13078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(3,4-dimethoxyphenyl)methyl]cyclohexanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(Chloromethyl)isoxazol-3-YL]pyridine](/img/structure/B3046801.png)

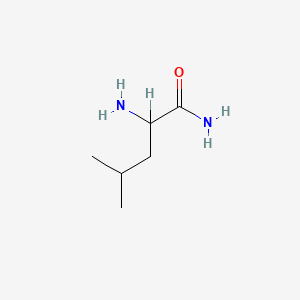
![tert-butyl 4-{[(2S)-pyrrolidin-2-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B3046809.png)


